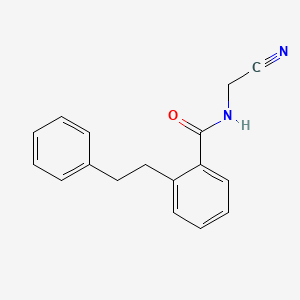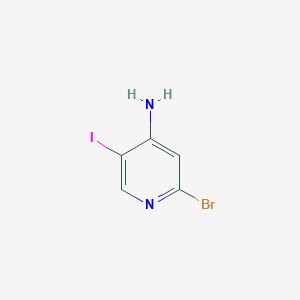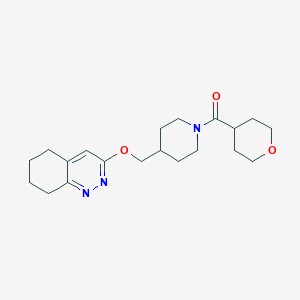
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol, also known as MQP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been investigated for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to possess antimicrobial activity against a wide range of pathogens, including bacteria and viruses.
Mécanisme D'action
The exact mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol is not yet fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anticancer properties. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and mood. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo models. In oncology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been found to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis in cancer cells. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to improve cognitive function, enhance memory retention, and reduce oxidative stress in animal models of neurodegenerative diseases. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have broad-spectrum antimicrobial activity, including against drug-resistant strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its diverse range of biological activities, which makes it a promising candidate for various therapeutic applications. Moreover, the synthesis method for (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol is relatively straightforward, and the compound can be obtained in high yields and purity. However, one of the limitations of using (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol research, including the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other drugs, and the exploration of its molecular targets and signaling pathways. Moreover, further studies are needed to elucidate the mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol and its potential side effects and toxicity in vivo. The potential use of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, should also be explored.
Méthodes De Synthèse
The synthesis of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol involves a multi-step process that starts with the reaction of 2-methylquinoline with ethyl acetoacetate to yield 2-methyl-3-quinolinecarboxylic acid. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic mixture using a chiral resolving agent to obtain the desired (2R)-enantiomer.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-quinolin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)

![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2462497.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2462498.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2462503.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2462507.png)


![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)